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molecular formula C7H4ClN3 B1583968 4-Chloropyrido[2,3-d]pyrimidine CAS No. 28732-79-8

4-Chloropyrido[2,3-d]pyrimidine

Cat. No. B1583968
M. Wt: 165.58 g/mol
InChI Key: HJBCFHXEOPQFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05034393

Procedure details

A mixture of 17.8 g of Pyrido[2,3-d]pyrimidin4(3H)one and 200 mL of POCl3 was stirred under reflux for one hour. Excess POCl3 was removed under vacuum, and then CH2Cl2, ice, and water were added. A black solid dissolved slowly. The organic layer was then separated, washed with aqueous NaHCO3, and dried over Na2SO4. Solvent was then removed under vacuum to leave a yellow solid, which was recrystallized from toluene/hexane. M.P. 137° dec.
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]2[N:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4](=O)[NH:3][CH:2]=1.O=P(Cl)(Cl)[Cl:14]>>[Cl:14][C:4]1[C:5]2[CH:10]=[CH:9][CH:8]=[N:7][C:6]=2[N:1]=[CH:2][N:3]=1

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
N1=CNC(C2=C1N=CC=C2)=O
Name
Quantity
200 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Excess POCl3 was removed under vacuum
ADDITION
Type
ADDITION
Details
CH2Cl2, ice, and water were added
DISSOLUTION
Type
DISSOLUTION
Details
A black solid dissolved slowly
CUSTOM
Type
CUSTOM
Details
The organic layer was then separated
WASH
Type
WASH
Details
washed with aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Solvent was then removed under vacuum
CUSTOM
Type
CUSTOM
Details
to leave a yellow solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from toluene/hexane

Outcomes

Product
Name
Type
Smiles
ClC=1C2=C(N=CN1)N=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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